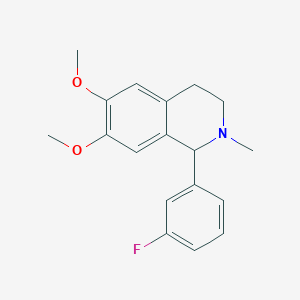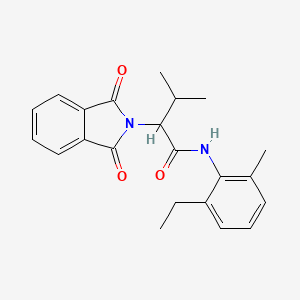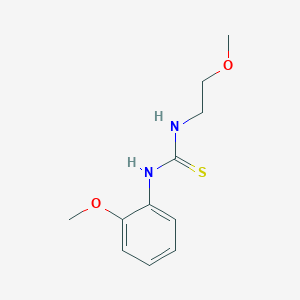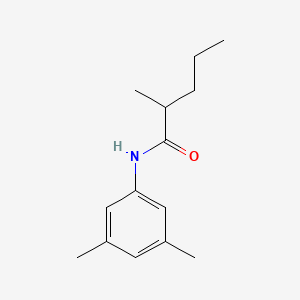
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide, also known as NITD-008, is a novel antiviral compound that has been developed for the treatment of infectious diseases caused by RNA viruses. This compound has shown promising results in preclinical studies against a range of RNA viruses, including coronaviruses, flaviviruses, and alphaviruses.
作用機序
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide works by inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide binds to the active site of the RdRp enzyme and prevents the formation of the RNA primer, which is required for the initiation of viral RNA synthesis. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be effective in reducing viral load in animal models of viral infections. In addition, N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the advantages of using N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide in lab experiments is its broad-spectrum antiviral activity. N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be effective against a range of RNA viruses, which makes it a useful tool for studying the replication and pathogenesis of these viruses. However, one of the limitations of using N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide is its cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the development and use of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide in clinical trials for the treatment of viral infections in humans. Additionally, the use of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide in combination with other antiviral drugs may enhance its antiviral activity and reduce the risk of drug resistance. Finally, the use of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide as a tool for studying the replication and pathogenesis of RNA viruses may lead to the development of new antiviral strategies.
合成法
The synthesis of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide involves the reaction of 2-chloro-5-nitroaniline with 4-phenoxybutyric acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been extensively studied for its antiviral activity against a range of RNA viruses. In vitro studies have shown that N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be effective against a range of RNA viruses, including coronaviruses, flaviviruses, and alphaviruses.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-14-9-8-12(19(21)22)11-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLNWVMJPDGUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B5173661.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)

![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)

![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)

![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)


![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)